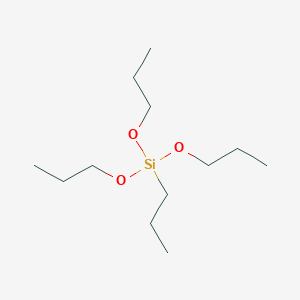
Tripropoxypropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropoxypropylsilane is an organosilicon compound with the chemical formula C12H28O3Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to three propoxy groups and one propyl group, making it a versatile reagent in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripropoxypropylsilane can be synthesized through the hydrosilylation reaction of allyl propyl ether with trichlorosilane, followed by the substitution of chlorine atoms with propoxy groups. The reaction typically requires a platinum catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation reactors. The process involves the continuous feeding of reactants and catalysts, with precise control over temperature and pressure to ensure high yield and purity. The final product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Tripropoxypropylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound can be used with reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Functionalized silanes with various organic groups.
Scientific Research Applications
Tripropoxypropylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for biological assays.
Medicine: It is explored for use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of tripropoxypropylsilane involves the formation of strong silicon-oxygen bonds, which contribute to its stability and reactivity. The silicon atom can form bonds with various organic and inorganic groups, allowing for the modification of surfaces and the creation of new materials. The compound’s ability to undergo hydrosilylation reactions makes it a valuable tool in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(propoxy)silane: Similar in structure but with methyl groups instead of propyl groups.
Triisopropylsilane: Contains isopropyl groups and is used as a reducing agent.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
Tripropoxypropylsilane is unique due to its combination of propoxy and propyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where surface modification and adhesion are critical. Its versatility in undergoing various chemical reactions also sets it apart from other silanes.
Properties
CAS No. |
25176-60-7 |
|---|---|
Molecular Formula |
C12H28O3Si |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
tripropoxy(propyl)silane |
InChI |
InChI=1S/C12H28O3Si/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3/h5-12H2,1-4H3 |
InChI Key |
VUWVDNLZJXLQPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](CCC)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)

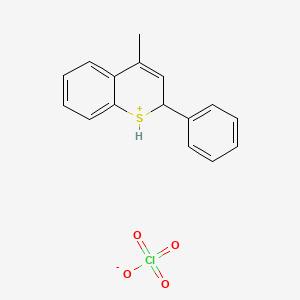
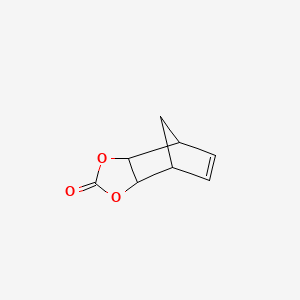
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
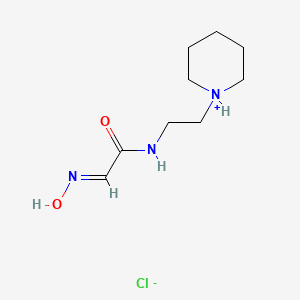
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
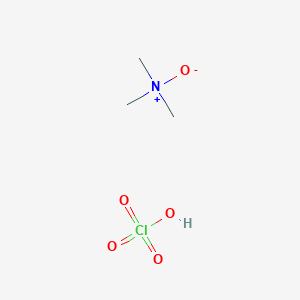
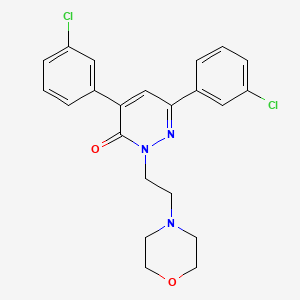


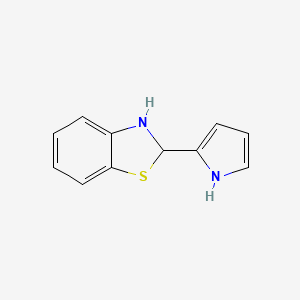
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
